molecular formula C14H14N2O3S2 B2876685 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide CAS No. 887202-38-2

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2876685
CAS No.: 887202-38-2
M. Wt: 322.4
InChI Key: WMMIZGNPRPYMKD-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide is an organic compound that features a benzamide core with a methylthio group at the 3-position and a sulfamoylphenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a coupling reaction involving a sulfamoyl chloride derivative and the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfamoylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfamoyl and methylthio groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide involves its interaction with molecular targets through its functional groups. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-sulfamoylphenyl-benzylamine: Similar in structure but lacks the methylthio group.

    N-(4-sulfamoylphenyl)benzamide: Similar but without the methylthio substitution.

Uniqueness

3-(methylthio)-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of both the methylthio and sulfamoylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions and applications that are not possible with the similar compounds listed above.

Properties

IUPAC Name

3-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-20-12-4-2-3-10(9-12)14(17)16-11-5-7-13(8-6-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMIZGNPRPYMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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